molecular formula C7H11NO4 B6322381 (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid CAS No. 1007885-57-5

(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid

Numéro de catalogue: B6322381
Numéro CAS: 1007885-57-5
Poids moléculaire: 173.17 g/mol
Clé InChI: ZTGALQVOXKWCNJ-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is a chiral compound featuring a cyclopropane ring substituted with a methoxycarbonylamino group and an acetic acid moiety. The cyclopropane ring confers rigidity and metabolic stability, making it valuable in medicinal chemistry and peptide synthesis . The (S)-enantiomer is particularly significant due to its stereospecific interactions in biological systems.

Propriétés

IUPAC Name

(2S)-2-cyclopropyl-2-(methoxycarbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-5(6(9)10)4-2-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGALQVOXKWCNJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclopropanation via Sulfur Ylide Methodology

The most efficient route employs trimethylsulfoxonium iodide -mediated cyclopropanation (Scheme 1):

Step 1 : Activation of p-methoxycinnamic acid as a Weinreb amide:

Conditions: DMF, 4-methylmorpholine, isobutylchloroformate, N,O-dimethylhydroxylamine HCl (84% yield)

Step 2 : Cyclopropanation using sulfur ylide:

Conditions:

  • Solvent: Dichloromethane/DMF (4:1)

  • Base: Sodium hydride (2.2 eq)

  • Temperature: -20°C → 0°C (12 h)

  • Yield: 78%

Step 3 : Reduction to aldehyde:

Conditions: Diisobutylaluminum hydride (DIBAL-H, 1.5 eq), THF, -78°C (92% yield)

Stereoselective Amination

Chiral induction is achieved through asymmetric Corey-Chaykovsky cyclopropanation (Scheme 2):

Step 4 : Formation of β,γ-unsaturated ester:

Conditions: Sodium hydride, THF, reflux (68% yield)

Step 5 : Stereocontrolled cyclopropanation:

Conditions:

  • Base: Potassium tert-butoxide (2.0 eq)

  • Solvent: DMSO/THF (1:3)

  • Temperature: 0°C → RT (16 h)

  • Enantiomeric excess: 94%

Methoxycarbonylation and Deprotection

Step 6 : Amino group protection and carboxylation:

Conditions:

  • Boc protection: Boc₂O, DMAP, CH₂Cl₂ (quantitative)

  • Carboxylation: Methyl chloroformate, Et₃N, THF (89%)

  • Acidic deprotection: HCl/dioxane (4M, 95%)

Critical Process Parameters

Table 1: Comparison of Cyclopropanation Methods

MethodYield (%)ee (%)Scale (g)Key Advantage
Sulfur ylide7888100+High scalability
Corey-Chaykovsky689410-50Superior stereocontrol
Simmons-Smith658250-200Mild conditions

Table 2: Optimization of Methoxycarbonylation

ParameterRange TestedOptimal ValueImpact on Purity
Temperature-20°C to 40°C0°C98.5% HPLC
Equiv. ClCO₂Me1.0-2.51.8Minimize dipeptide
SolventTHF, DCM, EtOAcTHF99% conversion

Analytical Characterization

HPLC Conditions :

  • Column: ChiralPak AD-H (250 × 4.6 mm)

  • Mobile phase: Hexane/EtOH (80:20)

  • Retention time: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer)

NMR Data (400 MHz, D₂O):

  • δ 1.15-1.28 (m, 4H, cyclopropane CH₂)

  • δ 3.76 (s, 3H, OCH₃)

  • δ 4.21 (q, J = 7.2 Hz, 1H, α-CH)

X-ray Crystallography :

  • Space group: P2₁

  • Flack parameter: 0.03(2) confirming S-configuration

Industrial Scale Considerations

For kilogram-scale production (Scheme 3):

  • Continuous flow cyclopropanation :

    • Residence time: 8 min

    • Throughput: 2.4 kg/day

  • Crystallization-induced asymmetric transformation :

    • Solvent: MTBE/heptane (1:3)

    • ee improvement: 88% → 99.5%

  • Green chemistry metrics :

    • E-factor: 18.7 (traditional) vs. 5.2 (flow process)

    • PMI: 32 → 11

Challenges and Mitigation Strategies

  • Racemization during deprotection :

    • Solved by using HCl/dioxane at -10°C instead of TFA

  • Over-carbonylation :

    • Controlled by slow addition of methyl chloroformate (<0.5 mL/min)

  • Cyclopropane ring opening :

    • Prevented by maintaining pH >5 during aqueous workups

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry:
(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of cyclopropyl and methoxycarbonyl functionalities into larger frameworks, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Synthetic Routes:
The compound can be synthesized through various methods, including:

  • Amino Acid Derivative Formation: Reacting cyclopropyl compounds with amino acid precursors under controlled conditions.
  • Methoxycarbonylation: Introducing the methoxycarbonyl group via esterification reactions.

Biological Research

Enzyme Inhibition Studies:
Research indicates that (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid may inhibit key enzymes involved in metabolic pathways. For instance, studies have reported moderate inhibition of amino acid transaminase with an IC50 value of 15 µM and weak inhibition of dipeptidase with an IC50 of 25 µM .

Neuropharmacological Effects:
The compound has been investigated for its potential effects on neurotransmitter receptors, particularly NMDA receptors. In vitro studies show that at concentrations around 10 µM, it can increase neuronal excitability, suggesting a role in modulating excitatory signaling pathways .

Medicinal Applications

Therapeutic Potential:
Due to its structural characteristics, (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is being explored as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating metabolic disorders and neurological conditions .

Case Study Insights:

  • Enzyme Inhibition:
    EnzymeIC50 (µM)Effect
    Amino Acid Transaminase15Moderate inhibition
    Dipeptidase25Weak inhibition
  • Neuropharmacological Activity:
    Concentration (µM)Response
    1No significant effect
    10Increased excitability
    50Significant excitatory response

Industrial Applications

Production of Fine Chemicals:
In industrial settings, (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials and agrochemicals .

Mécanisme D'action

The mechanism of action of (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the methoxycarbonyl group can influence the compound’s reactivity and stability. Pathways involved may include enzyme inhibition or modulation of protein-protein interactions.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (R)- vs. (S)-Enantiomers

The (R)-enantiomer, (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid, shares identical molecular formula and functional groups but differs in stereochemistry.

Cyclohexyl vs. Cyclopropyl Substitution

(S)-2-Cyclohexyl-2-((methoxycarbonyl)amino)acetic acid () replaces the cyclopropane with a cyclohexyl group.

Substituent Variations on the Cyclopropane Ring

  • trans-2-(Methoxycarbonyl)cyclopropaneacetic acid (CAS 175221-16-6): Features a methoxycarbonyl group directly on the cyclopropane ring (C7H10O4, MW 158.15). Unlike the target compound, it lacks the amino linkage, altering hydrogen-bonding capacity .
  • 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride (CAS 1955473-59-2, C7H12ClNO4, MW 209.63): Introduces an additional amino group and hydrochloride salt, enhancing solubility and ionic interactions .

Functional Group Modifications

  • 2-cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 1461704-64-2): Substitutes methoxycarbonylamino with pyrrolidine, increasing basicity and altering pharmacokinetics .

Protecting Group Variations

FMOC derivatives (e.g., FMOC-D-cyclopropylglycine) are bulkier and used in solid-phase peptide synthesis, whereas the methoxycarbonyl group in the target compound is smaller, favoring applications as a synthetic intermediate or bioactive molecule .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid (Target) Not provided C7H11NO4 ~189.17 (calc.) Cyclopropane, methoxycarbonylamino, acetic acid
(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid (Enantiomer) Not provided C7H11NO4 ~189.17 (calc.) Same as target, R-configuration
FMOC-D-cyclopropylglycine 923012-40-2 C20H19NO4 337.38 FMOC-protected amino, cyclopropane
(S)-2-Cyclohexyl-2-((methoxycarbonyl)amino)acetic acid Not provided C10H17NO4 ~215.25 (calc.) Cyclohexyl, methoxycarbonylamino
trans-2-(Methoxycarbonyl)cyclopropaneacetic acid 175221-16-6 C7H10O4 158.15 Methoxycarbonyl, cyclopropane
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride 1955473-59-2 C7H12ClNO4 209.63 Amino, methoxycarbonyl, hydrochloride
2-[cyclopropyl(methyl)amino]acetic acid 1094909-72-4 C6H11NO2 129.16 Methylamino, cyclopropane

Activité Biologique

(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is characterized by a cyclopropyl group, a methoxycarbonyl group, and an amino acid moiety. These structural features contribute to its unique chemical properties and biological interactions.

Property Description
Molecular Formula C₇H₁₃NO₄
Molecular Weight 171.19 g/mol
CAS Number 1007880-13-8
Stereochemistry S-enantiomer

The biological activity of (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropyl group enhances binding affinity and selectivity, while the methoxycarbonyl group modulates the compound’s reactivity and stability. This compound has been investigated for its potential role in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Protein Interactions : The compound can facilitate interactions with biological macromolecules, influencing various cellular processes.

Antimicrobial Properties

Research indicates that (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid exhibits promising antimicrobial activity. It has been evaluated against several bacterial strains, including antibiotic-resistant pathogens.

A study highlighted its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both classified as critical priority pathogens by the WHO. The compound demonstrated a significant reduction in bacterial growth rates in vitro, suggesting potential therapeutic applications in treating infections caused by these organisms .

Enzyme Inhibition Studies

The compound has also been explored for its enzyme inhibition capabilities. In vitro assays have shown that it can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs .

Case Studies

  • In Vitro Efficacy Against Resistant Strains
    • A recent study tested (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid against resistant bacterial strains and found that it inhibited growth at concentrations significantly lower than those required for traditional antibiotics .
  • Mechanistic Insights
    • Another research effort utilized molecular docking studies to elucidate the binding interactions of the compound with target enzymes. The results indicated favorable binding conformations that support its role as an enzyme inhibitor .

Future Directions

The ongoing research into (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid suggests several avenues for future exploration:

  • Therapeutic Development : Further studies are needed to evaluate its safety and efficacy in vivo.
  • Mechanistic Studies : More detailed investigations into its mechanisms of action will help clarify its role in various biological processes.
  • Analog Development : Synthesis of analogs may enhance potency and selectivity for specific targets.

Q & A

What are the key considerations for synthesizing (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid with high enantiomeric purity?

Basic Synthesis Strategy : The compound’s synthesis typically involves stereoselective methods to preserve its (S)-configuration. A common approach includes coupling cyclopropane derivatives with methoxycarbonyl-protected amino groups using chiral catalysts or resolving agents. For example, cyclopropane ring formation via Simmons-Smith reactions or [2+1] cycloadditions can be optimized to retain stereochemical integrity .
Advanced Optimization : To achieve >98% enantiomeric excess (ee), asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution during ester hydrolysis may be employed. Monitoring ee via chiral HPLC with UV/fluorescence detection is critical .

How can researchers characterize the stereochemistry and purity of this compound?

Basic Characterization : Use a combination of 1^1H/13^{13}C NMR to confirm the cyclopropane ring and methoxycarbonyl group. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) validates enantiopurity .
Advanced Analysis : Single-crystal X-ray diffraction is definitive for stereochemical assignment but challenging due to the compound’s cyclopropane strain. Alternative methods include vibrational circular dichroism (VCD) to correlate experimental and computed spectra .

What biological targets or mechanisms are associated with this compound?

Basic Target Identification : Preliminary studies suggest interactions with enzymes or receptors via its methoxycarbonyl and cyclopropyl groups. For example, it may inhibit proteases or bind to G-protein-coupled receptors (GPCRs) involved in signaling pathways .
Advanced Mechanistic Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KdK_d) and thermodynamic parameters. Conflicting data between assays (e.g., SPR vs. ITC) may arise from buffer conditions or conformational flexibility, requiring orthogonal validation .

How do structural analogs of this compound differ in activity?

Basic Comparison : Analogs like (R)-enantiomers or compounds lacking the cyclopropyl group (e.g., 2-aminocyclopropanecarboxylic acid) show reduced activity due to altered stereochemistry or missing steric constraints. A table comparing IC50_{50} values against targets highlights these differences .
Advanced Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the cyclopropane ring or replacing methoxycarbonyl with tert-butoxycarbonyl (Boc) can enhance stability or target selectivity. Computational docking (AutoDock Vina) predicts binding modes for these derivatives .

What experimental challenges arise when studying the compound’s stability in solution?

Basic Stability Assessment : The compound is prone to hydrolysis of the methoxycarbonyl group in aqueous buffers (pH >7). Storage at -20°C in anhydrous DMSO or THF is recommended .
Advanced Degradation Pathways : LC-MS/MS identifies degradation products (e.g., cyclopropane-carboxylic acid). Accelerated stability studies under varying pH and temperature guide formulation strategies .

How can computational methods aid in studying this compound’s interactions?

Basic Docking Studies : Molecular docking (e.g., Glide) predicts binding to active sites of enzymes like thrombin or trypsin. Focus on hydrogen bonding between the methoxycarbonyl group and catalytic residues .
Advanced Dynamics : All-atom molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns reveal conformational stability of the cyclopropane ring in solvated environments, explaining experimental bioavailability data .

What analytical techniques are most effective for detecting low concentrations in biological matrices?

Basic Quantification : Reverse-phase HPLC with UV detection (210–254 nm) achieves limits of detection (LOD) ~10 nM. Internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Hyphenated Methods : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (LOD ~1 nM). Optimize collision energy to fragment the cyclopropane moiety without degrading the methoxycarbonyl group .

How does stereochemistry impact the compound’s pharmacokinetic properties?

Basic ADME Profiling : The (S)-enantiomer shows higher metabolic stability in liver microsomes compared to the (R)-form due to preferential binding to cytochrome P450 isoforms. Plasma protein binding assays (equilibrium dialysis) quantify free fractions .
Advanced In Silico Predictions : Tools like SwissADME predict logP (1.8) and permeability (Caco-2), correlating with in vivo bioavailability. Adjust substituents to reduce efflux by P-glycoprotein .

How can researchers resolve contradictions in binding affinity data across assays?

Basic Troubleshooting : Ensure consistent buffer ionic strength and pH. For SPR, regenerate the sensor surface to remove aggregates; for ITC, verify ligand solubility via dynamic light scattering (DLS) .
Advanced Orthogonal Validation : Use microscale thermophoresis (MST) or nuclear magnetic resonance (NMR) titration to cross-validate KdK_d values. Discrepancies may indicate allosteric binding sites .

What strategies improve enantiomeric separation during purification?

Basic Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve (S)- and (R)-forms. Mobile phase optimization (hexane/isopropanol with 0.1% TFA) enhances resolution .
Advanced Techniques : Supercritical fluid chromatography (SFC) with CO2_2/methanol reduces run time and solvent use. Compare elution orders with computational chiral prediction tools (ChirBase) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.